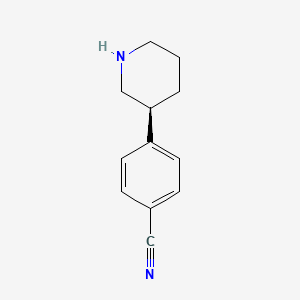![molecular formula C12H14N2 B11908900 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as Lewis acids. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of Lewis acids for halogenation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated naphthoimidazole derivatives.
Substitution: Nitro and halogenated naphthoimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it may interfere with cell proliferation by targeting specific signaling pathways involved in tumor growth .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler heterocyclic compound with broad applications in pharmaceuticals and agrochemicals.
Naphthoquinone: Known for its redox properties and use in medicinal chemistry.
Benzimidazole: Structurally similar with significant biological activities, including antiviral and anticancer properties.
Uniqueness: 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-methyl-5,6,7,8-tetrahydrobenzo[f]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
XFWGBINUYNIAHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=C3CCCCC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


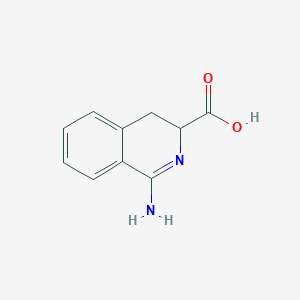


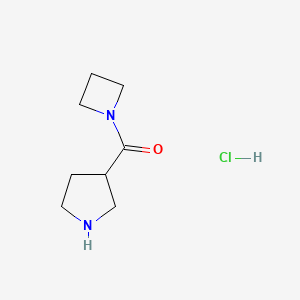
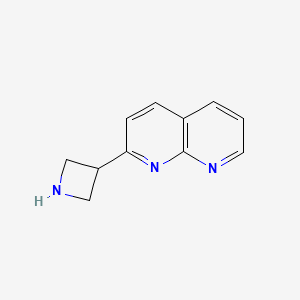



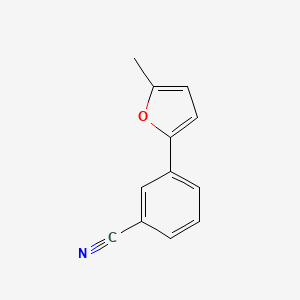
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
